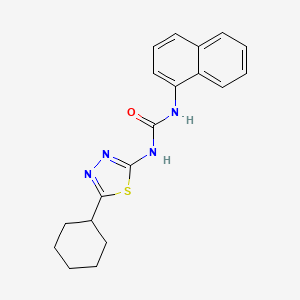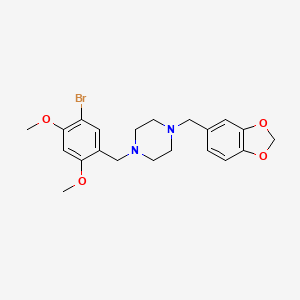![molecular formula C17H22N2O3S B6117563 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)
3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole involves the modulation of ion channel activity. Specifically, this compound has been shown to bind to the transmembrane domain of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By binding to these channels, this compound can modulate their activity, leading to changes in the electrical excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole depend on the specific application and experimental conditions. In neuroscience, this compound has been shown to modulate the firing properties of neurons, leading to changes in synaptic transmission and plasticity. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, it has been used as a scaffold for the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
实验室实验的优点和局限性
The advantages of using 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole in lab experiments include its well-defined structure, high purity, and availability. This compound can be synthesized in large quantities and is relatively stable under standard laboratory conditions. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are necessary to ensure the safety and integrity of this compound.
未来方向
There are several future directions for the research and development of 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole. These include the development of novel compounds based on this scaffold with improved pharmacological properties, the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of this compound and its derivatives for scientific research and drug discovery.
In conclusion, 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is a chemical compound with significant potential for scientific research and drug discovery. Its well-defined structure, availability, and potential applications in various fields make it an attractive target for further studies. However, careful handling and storage are necessary to ensure its safety and integrity in laboratory experiments. Future research should focus on the development of novel compounds based on this scaffold and the exploration of its potential applications in other fields.
合成方法
The synthesis of 3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole involves the reaction of 4-isopropylbenzenesulfonyl chloride with 2-pyrrolidinone, followed by the addition of 5-methylisoxazole. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The final product is obtained after purification using column chromatography.
科学研究应用
3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a modulatory effect on the activity of ion channels, which are involved in the transmission of electrical signals in neurons. In cancer research, it has been studied for its ability to inhibit the growth of cancer cells. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
5-methyl-3-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)14-6-8-15(9-7-14)23(20,21)19-10-4-5-17(19)16-11-13(3)22-18-16/h6-9,11-12,17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSIQUEVMZEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)
![4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6117524.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B6117528.png)
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)

![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6117556.png)

![5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6117571.png)
![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)